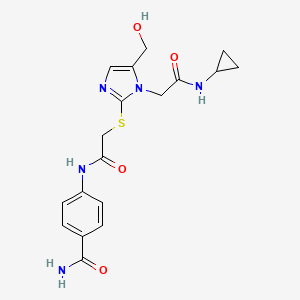

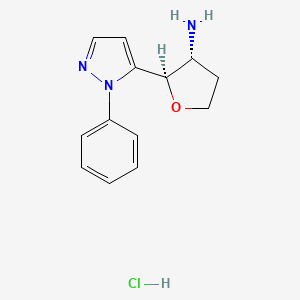

![molecular formula C11H22Cl2N2O B3016368 螺[1-氮杂双环[2.2.2]辛烷-3,2'-氧杂环]-4'-胺;二盐酸盐 CAS No. 2247102-45-8](/img/structure/B3016368.png)

螺[1-氮杂双环[2.2.2]辛烷-3,2'-氧杂环]-4'-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

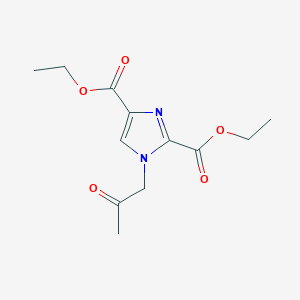

The compound "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride" is a derivative of spirocyclic amines, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The spirocyclic structure generally consists of a bicyclic system with a quaternary carbon atom that is shared between the two rings. This structural motif is known for its rigidity and the ability to mimic the tetrahedral intermediate of acetylcholine, making it a valuable scaffold in the design of muscarinic receptor agents and nicotinic receptor agonists .

Synthesis Analysis

The synthesis of spirocyclic amines, such as those related to the compound , involves strategies that allow for the construction of the bicyclic framework with the desired substituents. In one study, analogues of the muscarinic agent with a tetrahydrofuran ring were prepared to explore the effects of different oxygen atoms on biological activity. The synthesis involved the preparation of dimethyl and desmethyl analogues and a conformational study to understand the steric and electronic factors influencing biological activity . Another approach for synthesizing a chiral spirocyclic compound, which is a potent and selective alpha7 nicotinic receptor agonist, utilized the attack of a dianion on quinuclidin-3-one, followed by selective precipitation to achieve the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of spirocyclic amines is characterized by the presence of a quaternary carbon atom that is common to both rings of the spiro system. This quaternary center plays a crucial role in the conformational stability of the molecule. The rigidity of the spirocyclic framework is important for its interaction with biological targets, such as muscarinic and nicotinic receptors. The conformational study mentioned in the synthesis of tetrahydrofuran analogues aimed to understand how changes in the structure affect biological activity, indicating the importance of the three-dimensional shape of these molecules .

Chemical Reactions Analysis

Spirocyclic amines can undergo various chemical reactions depending on their functional groups. The studies provided do not detail specific reactions for the compound "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride"; however, they do discuss the synthesis and functionalization of related spirocyclic compounds. For instance, the synthesis of analogues with different oxygen atoms and the preparation of dimethyl and desmethyl analogues suggest that these compounds can be modified to alter their biological activity . The chiral synthesis of a selective alpha7 nicotinic receptor agonist also demonstrates the potential for these compounds to participate in stereoselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic amines are influenced by their rigid bicyclic structure and the nature of their substituents. The studies provided do not offer specific data on the physical and chemical properties of "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride". However, the biological activity assays, such as the ability to displace (-)-[3H]-3-quinuclidinyl benzilate from muscarinic receptors, suggest that these compounds have a high affinity for certain receptor subtypes, which is likely a result of their molecular shape and electronic distribution . The synthesis of a potent and selective alpha7 nicotinic receptor agonist also implies that the physical properties, such as solubility and stability, can be tailored to enhance receptor binding .

科学研究应用

合成和化学性质

- 分子内反应:该化合物已在分子内迈克尔型加成的背景下进行了研究,从而合成了 2-氮杂双环[3.2.1]辛-3-烯。这项工作确立了获得具有螺环中心的此类化合物的可行性 (Gregory, Bullock, & Chen, 1985)。

- 螺环化合物合成:已经对功能多样的螺环化合物(例如 3-螺[环丙[a]吡咯利嗪]-和 3-螺[3-氮杂双环[3.1.0]己烷]恶唑吲哚)的合成进行了研究,说明了该化合物在化学合成中的多功能性 (Filatov et al., 2017)。

医学影像和放射性标记

- 用于成像的放射性标记配体:一项重要的应用是在开发用于 PET 和 SPECT 成像的放射性标记的 α7 烟碱乙酰胆碱受体配体。这涉及合成各种奎尼克利定衍生物,以潜在选择性地对 α(7)-nAChR 进行成像 (Pomper et al., 2005)。

生物医学研究

- 毒蕈碱活性研究:该化合物的类似物已被合成并评估其毒蕈碱活性,为针对阿尔茨海默病等疾病的药物开发做出了贡献 (Nordvall et al., 1992)。

- 癌症研究:含有该化合物基础结构的某些螺环化合物衍生物已对其抗癌活性进行了评估,特别是针对白血病细胞系 (Liu et al., 2013)。

分析化学

- 碱性介质中的胺测定:该化合物已用于开发一种在碱性介质中测定胺的衍生化方法。这在分析化学中具有应用,特别是在相平衡研究中 (Duriche et al., 1999)。

作用机制

Target of Action

The primary target of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride is the alpha 7 nicotinic receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride acts as a potent full agonist at the alpha 7 nicotinic receptor . It binds to the receptor and triggers a response, leading to the opening of ion channels and the flow of ions across the cell membrane .

Biochemical Pathways

The activation of the alpha 7 nicotinic receptor leads to the influx of calcium ions, which can then trigger various downstream effects, including the activation of intracellular signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of Spiro[1-azabicyclo[22Similar compounds are known to have significant potential in the field of drug discovery . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need to be studied further to understand its bioavailability and pharmacokinetic profile.

Result of Action

The activation of the alpha 7 nicotinic receptor by Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride can lead to various cellular effects, depending on the specific cell type and the intracellular pathways that are activated .

属性

IUPAC Name |

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.2ClH/c12-10-3-6-14-11(7-10)8-13-4-1-9(11)2-5-13;;/h9-10H,1-8,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCDIVBTSVYYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CC(CCO3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

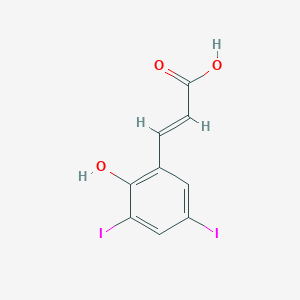

![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)

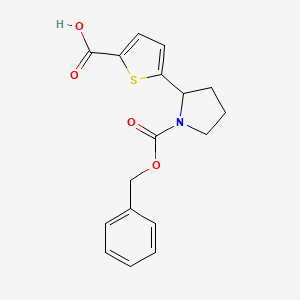

![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)

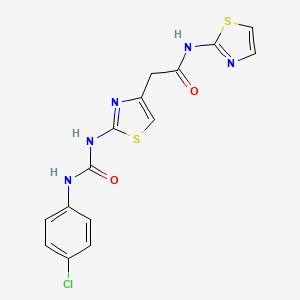

![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)

![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)